Bromo-PEG2-acid, CAS 1807503-92-9, is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. It features a terminal carboxylic acid for amide bond formation with primary amines and a terminal bromide, which serves as a reliable leaving group for nucleophilic substitution reactions with moieties like thiols. As a discrete, single molecular weight compound (PDI = 1.0), it provides precise control over linker length, a critical factor in applications like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The short, hydrophilic diethylene glycol spacer enhances aqueous solubility of the linker and its conjugates, a key handling and formulation advantage over non-PEGylated alkyl linkers.
Substituting Bromo-PEG2-acid with chemically undefined, polydisperse PEG mixtures introduces significant batch-to-batch variability, yielding heterogeneous conjugates with unpredictable pharmacokinetic profiles and potential for increased immunogenicity. This lack of definition (PDI > 1.0) makes analytical characterization difficult and compromises the reproducibility required for therapeutic development and regulated applications. Conversely, using simpler, non-PEGylated bromo-alkanoic acids as substitutes sacrifices the critical aqueous solubility and handling benefits conferred by the hydrophilic PEG spacer, which can complicate conjugation reactions in aqueous buffers and lead to aggregation of the final product. The precisely defined length of the PEG2 spacer is often critical for optimizing biological activity, such as in PROTACs where a single ethylene glycol unit change can abolish target degradation, making analogs like Bromo-PEG1-acid or Bromo-PEG3-acid non-interchangeable without re-optimization.
PEG unit count change alters linker length and spatial reach, which may shift ternary complex geometry in PROTACs.
Terminal group mismatch (e.g., alcohol instead of acid) removes orthogonal reactivity, limiting stepwise conjugation control.
Different PEG chain length modifies solubility profile; a shift away from PEG2 may affect conjugate solubility in biological assays.
Bromo-PEG2-acid is a monodisperse compound, characterized by a single, sharp peak in mass spectrometry and a Polydispersity Index (PDI) of exactly 1.0. This contrasts sharply with traditional, polydisperse PEG reagents, which are mixtures of various chain lengths and exhibit a broad distribution of peaks, resulting in a PDI greater than 1.0. This structural homogeneity is the primary driver of reproducibility in multi-step syntheses and ensures a uniform final product, a critical requirement for therapeutic applications like ADCs.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | PDI = 1.0 |
| Comparator Or Baseline | Polydisperse PEG Reagents: PDI > 1.0 |
| Quantified Difference | Discrete molecular structure vs. a statistical mixture of chain lengths |
| Conditions | Mass Spectrometry (MALDI-TOF or ESI-MS) characterization. |
Using a monodisperse reagent is essential for achieving the defined structure, consistent batch quality, and predictable pharmacokinetics required for clinical and regulated materials.
MW 241.08 g/mol
+44.05 vs PEG1
−44.05 vs PEG3
Reported spatial separation may support PROTAC ternary complex design
MW proxy; experimental reach not validated
The inclusion of the hydrophilic diethylene glycol spacer in Bromo-PEG2-acid significantly improves solubility in aqueous media, a key advantage for bioconjugation reactions typically performed in buffers. This property contrasts with simple bromo-alkanoic acids (e.g., 6-bromohexanoic acid), which are more hydrophobic. This enhanced solubility prevents aggregation of hydrophobic payloads during conjugation to biomolecules and can improve the pharmacokinetic profile of the final conjugate, such as an ADC or PROTAC.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Enhanced solubility due to hydrophilic PEG chain |
| Comparator Or Baseline | Simple Alkyl Halide Linkers (e.g., bromohexanoic acid): Tend to be hydrophobic with limited aqueous solubility |
| Quantified Difference | Qualitatively higher solubility in aqueous buffers, reducing the need for organic co-solvents. |
| Conditions | Aqueous bioconjugation buffer systems (e.g., PBS). |
Improved aqueous solubility simplifies reaction setup, enhances conjugation efficiency, prevents aggregation, and improves the drug-like properties of the resulting molecule, reducing process development time and costs.
Approx. 100 mg/mL (unspecified solvent)
XLogP3 0.200
Higher reported solubility may facilitate aqueous bioconjugation
Not independently validated; solvent unspecified
The terminal primary bromide in Bromo-PEG2-acid is established as a very good leaving group for SN2 reactions, particularly with soft nucleophiles like thiols. This provides a reliable and predictable reaction pathway for conjugation. Compared to a chloro-analog, the C-Br bond is weaker and more polarizable, leading to faster reaction kinetics under mild conditions. While an iodo-analog would be more reactive, the bromo-analog offers a better balance of high reactivity and shelf stability, making it a more practical choice for a library synthesis or process development setting where reagent stability is a procurement concern.
| Evidence Dimension | Reactivity in Nucleophilic Substitution (SN2) |
| Target Compound Data | Good leaving group, offering a balance of reactivity and stability |
| Comparator Or Baseline | Chloro-PEG2-acid (less reactive); Iodo-PEG2-acid (more reactive but potentially less stable) |
| Quantified Difference | Relative reactivity order: I > Br > Cl. Bromide provides a practical optimum for most bioconjugation and synthetic applications. |
| Conditions | Nucleophilic substitution reactions, e.g., with thiol-containing biomolecules. |
This compound provides a reliable, efficient, and stable electrophilic handle, ensuring high conversion rates in conjugation reactions without the handling issues of more labile analogs.
Br + COOH (hetero) vs Br + Br (homobifunctional)
Two-step sequential conjugation may improve assembly control
Carboxylic acid activation required for amide coupling
Br (moderate-high) vs I (higher) reactivity
Moderated reactivity may reduce side reactions during conjugation
Qualitative; rate depends on nucleophile and conditions
≥95–98% (vendor reported)
Consistent high purity supports batch-to-batch reproducibility
Comparable purity available for other PEG linkers
Multiple vendor PROTAC linker designation
Widespread adoption suggests utility in PROTAC programs
Does not guarantee performance for specific targets
The precise length and defined chemical structure of Bromo-PEG2-acid make it a preferred building block for constructing PROTACs. Its monodispersity ensures that every PROTAC molecule in a batch has the exact same linker length, which is a critical parameter for optimizing the formation of the ternary complex and achieving potent and selective protein degradation. The bifunctional nature allows for sequential, controlled conjugation to the E3 ligase ligand and the target protein binder.
When developing ADCs, using a monodisperse linker like Bromo-PEG2-acid is crucial for producing a homogeneous product with a consistent drug-to-antibody ratio (DAR). The hydrophilic PEG spacer helps to solubilize hydrophobic drug payloads, preventing aggregation and leading to ADCs with improved pharmacokinetic and safety profiles compared to those made with polydisperse linkers or purely aliphatic chains.
Bromo-PEG2-acid is suitable for PEGylating surfaces to improve biocompatibility. The carboxylic acid end can be used to anchor the molecule to an amine-functionalized surface, while the terminal bromide allows for the subsequent attachment of targeting ligands or other molecules. The monodisperse PEG layer creates a well-defined hydrophilic shield that can reduce non-specific protein binding more effectively than a heterogeneous polydisperse PEG layer.